molecular formula C25H21N3O6 B11608041 Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11608041
M. Wt: 459.4 g/mol
InChI Key: VKMDHWRFETXLHC-UHFFFAOYSA-N
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Description

Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring system, making it a spiro[indole-pyran] derivative. The presence of various functional groups such as amino, cyano, methoxy, and carboxylate adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction (MCR) strategy. This method is preferred due to its efficiency in constructing complex molecules in a single step. The reaction involves the condensation of an aromatic aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst, often under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Catalysts such as piperidine or ammonium acetate are commonly employed to facilitate the reaction. The reaction mixture is typically heated to around 100-120°C to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary amines or alcohols .

Scientific Research Applications

Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 6’-

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2'-phenylspiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C25H21N3O6/c1-3-33-23(30)20-21(15-9-5-4-6-10-15)34-22(27)17(13-26)25(20)16-11-7-8-12-18(16)28(24(25)31)14-19(29)32-2/h4-12H,3,14,27H2,1-2H3

InChI Key

VKMDHWRFETXLHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C#N)N)C4=CC=CC=C4

Origin of Product

United States

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